molecular formula C8H14F2N2 B3324092 (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine CAS No. 1788873-50-6

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

Cat. No.: B3324092
CAS No.: 1788873-50-6
M. Wt: 176.21 g/mol
InChI Key: PFUZGLKIGLJUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine ( 1788873-50-6) is a fluorinated pyrrolizine-based building block of high interest in medicinal chemistry and drug discovery . This compound, with the molecular formula C8H14F2N2 and a molecular weight of 176.210 g/mol, features a fused bicyclic structure incorporating a primary methanamine group and two fluorine atoms, which are crucial for modulating its physicochemical properties . The fluorine atoms can enhance metabolic stability, influence lipophilicity, and improve membrane permeability, making this scaffold a valuable template for developing bioactive molecules . As a versatile intermediate, its primary application lies in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly as a key precursor in constructing sophisticated molecular architectures for probing biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical building block to drive innovation in their discovery programs.

Properties

IUPAC Name

(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)4-7(5-11)2-1-3-12(7)6-8/h1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUZGLKIGLJUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201226
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788873-50-6
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788873-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of hexahydro-1H-pyrrolizine with a fluorinating agent under controlled conditions to achieve the desired difluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-pyrrolizine oxides, while reduction could produce more saturated amines .

Scientific Research Applications

The biological activity of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine is primarily evaluated through its interactions with various biological targets. Compounds with similar structures often exhibit a range of activities, including:

  • Antimicrobial Effects : Potential use in treating bacterial infections.
  • Anticancer Properties : Investigated for efficacy against various cancer cell lines.
  • Neuropharmacological Applications : Possible effects on neurological pathways, suggesting implications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
  • Neuroprotective Effects : Research indicated that compounds similar to this compound exhibited neuroprotective properties in animal models, suggesting applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Studies : Various analogs were tested for their ability to inhibit the growth of pathogenic bacteria, showing promise as new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or synthetic data for this compound are absent in the provided evidence. Comparisons rely on structural extrapolation and trends from fluorinated pharmaceuticals.
  • Theoretical Advantages : Fluorination may enhance target engagement (e.g., in CNS or antimicrobial applications) by improving bioavailability and resistance to oxidative metabolism.

Biological Activity

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine is a nitrogen-containing heterocyclic compound with a pyrrolizin structure. Its unique chemical properties stem from the presence of two fluorine atoms at the 2-position of the hexahydro-pyrrolizin ring, combined with a methanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

The molecular formula for this compound is C8H14F2N2C_8H_{14}F_2N_2, with a molecular weight of approximately 177.19 g/mol. The compound's boiling point is predicted to be around 219.8 °C, and it has a density of about 1.27 g/cm³ .

Biological Activity

The biological activity of this compound is primarily evaluated through its interactions with various biological targets. Compounds with similar structures have shown a range of activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective effects

Studies have indicated that the compound may interact with specific receptors or enzymes within biological systems, leading to its pharmacological effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Amino-3-fluoropropaneAliphatic amineAntimicrobialSimpler structure without heterocyclic ring
3,4-DifluoroanilineAromatic amineAnticancerAromatic system vs. alicyclic
5-FluorouracilPyrimidine derivativeAnticancerNucleoside analog with distinct mechanism

The presence of difluoro groups and the unique pyrrolizin framework distinguish this compound from these compounds, potentially leading to novel therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route is: (i) Cyclization of a fluorinated pyrrolidine precursor via nucleophilic substitution to introduce difluoro groups. (ii) Functionalization of the pyrrolizine core using reductive amination or alkylation to attach the methanamine group. (iii) Purification via column chromatography (silica gel, gradient elution) and characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Reference: Similar protocols are detailed for pyrazolo[1,5-c]pyrimidines and triazolopyrimidines in multi-step syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign diastereotopic protons in the hexahydro-pyrrolizine ring (e.g., coupling constants J = 6–8 Hz for axial-equatorial interactions) .
  • X-ray Crystallography : Resolve stereochemistry at the 7a-position, critical for bioactivity.
  • HPLC-PDA/MS : Monitor purity (>98%) and detect fluorinated byproducts (e.g., defluorination artifacts).

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound in in vitro models?

  • Methodological Answer :
  • Target Selection : Prioritize kinase or protease targets based on structural analogs (e.g., p38α MAP kinase inhibitors with difluorophenyl motifs ).
  • Assay Design :
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) with EC₅₀ calculations.
  • Anti-inflammatory activity: Measure IL-6/TNF-α suppression in LPS-stimulated macrophages.
  • Controls : Include positive controls (e.g., dexamethasone for inflammation) and solvent-matched blanks .

Q. How to resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Stress Testing : Expose the compound to buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For discrepancies, validate via replicate experiments (n=4) and statistical tools (ANOVA, p<0.05) .
  • Mechanistic Probes : Isotope-labeling (²H/¹⁸O) to trace hydrolysis pathways at the difluoro-pyrrolizine moiety.

Q. What methodologies assess the environmental fate of this compound?

  • Methodological Answer :
  • Environmental Persistence : Conduct OECD 301B biodegradation tests (28-day aerobic conditions) .
  • Biotic/Abiotic Transformation : Use soil/water microcosms with LC-QTOF-MS to identify metabolites.
  • Ecotoxicity : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h) assays .

Q. How to optimize computational models for structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with p38α MAP kinase (PDB: 3FL3) to predict binding modes of the difluoro-pyrrolizine scaffold .
  • QSAR Parameters : Calculate logP, polar surface area, and fluorine-specific descriptors (e.g., σₚ values for substituents).
  • Validation : Cross-check with experimental IC₅₀ data from kinase inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
Reactant of Route 2
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.